molecular formula C17H24Br2N2O B13765362 Isoquinolinium, 2-(3-(4-methylmorpholino)propyl)-, dibromide CAS No. 64059-44-5

Isoquinolinium, 2-(3-(4-methylmorpholino)propyl)-, dibromide

Cat. No.: B13765362
CAS No.: 64059-44-5
M. Wt: 432.2 g/mol
InChI Key: SVSWMJWPWQDOBP-UHFFFAOYSA-L
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Description

Isoquinolinium, 2-(3-(4-methylmorpholino)propyl)-, dibromide is a quaternary ammonium salt featuring an isoquinolinium core substituted at the 2-position with a 3-(4-methylmorpholino)propyl chain and bromide counterions. The compound’s structure combines a planar aromatic heterocycle (isoquinolinium) with a flexible alkyl chain terminating in a 4-methylmorpholine moiety.

Properties

CAS No.

64059-44-5

Molecular Formula

C17H24Br2N2O

Molecular Weight

432.2 g/mol

IUPAC Name

4-(3-isoquinolin-2-ium-2-ylpropyl)-4-methylmorpholin-4-ium;dibromide

InChI

InChI=1S/C17H24N2O.2BrH/c1-19(11-13-20-14-12-19)10-4-8-18-9-7-16-5-2-3-6-17(16)15-18;;/h2-3,5-7,9,15H,4,8,10-14H2,1H3;2*1H/q+2;;/p-2

InChI Key

SVSWMJWPWQDOBP-UHFFFAOYSA-L

Canonical SMILES

C[N+]1(CCOCC1)CCC[N+]2=CC3=CC=CC=C3C=C2.[Br-].[Br-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isoquinolinium, 2-(3-(4-methylmorpholino)propyl)-, dibromide typically involves the reaction of isoquinoline derivatives with 4-methylmorpholine and a suitable alkylating agent. The reaction conditions often require the use of solvents such as ethanol or methanol and may involve heating to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Isoquinolinium, 2-(3-(4-methylmorpholino)propyl)-, dibromide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the bromide ions are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as thiols or amines in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoquinoline N-oxide derivatives, while reduction can produce isoquinoline derivatives with reduced functional groups.

Scientific Research Applications

Isoquinolinium, 2-(3-(4-methylmorpholino)propyl)-, dibromide has several scientific research applications:

Mechanism of Action

The mechanism of action of Isoquinolinium, 2-(3-(4-methylmorpholino)propyl)-, dibromide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Analogues

Indenoisoquinoline Derivatives ()

The compound 3-Methoxy-2-(3-(4-methylpiperazin-1-yl)propoxy)-6-(3-morpholinopropyl)-5H-[1,3]dioxolo[4′,5′:5,6]indeno[1,2-c]isoquinoline-5,12(6H)-dione shares a morpholinopropyl substituent with the target compound but incorporates it into a polycyclic indenoisoquinoline framework. Key differences include:

  • Core Structure: Indenoisoquinoline vs. isoquinolinium (planar vs. cationic).
  • Substituents: Morpholinopropyl is part of a larger scaffold in the indenoisoquinoline derivative, whereas it is directly attached to the isoquinolinium core in the target compound.
  • Biological Activity: Indenoisoquinolines are dual topoisomerase inhibitors , whereas the target compound’s quaternary ammonium structure may favor membrane disruption or antimicrobial effects.
Thienopyrimidine Derivatives ()

Compounds 3a and 3x in feature morpholine and piperazine groups linked to a thienopyrimidine core. Comparisons include:

  • Substituent Flexibility: The target compound’s propyl linker allows greater conformational freedom compared to the rigid thienopyrimidine scaffold.
  • Physicochemical Properties: Both classes exhibit solid-state stability, but the target’s dibromide salt likely has higher aqueous solubility than the neutral thienopyrimidines (melting point: 95–97°C for 3a/3x) .
  • Spectral Data: NMR spectra of 3a/3x reveal complex aromatic and alkyl environments, similar to the isoquinolinium derivative, but with distinct shifts due to differing core electronics.

Functional Group Analogues

Piperazine-Containing Pharmaceuticals ()

Impurity compounds such as 1-Cyclopropyl-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic Acid (an antibiotic impurity) highlight the role of amine-containing substituents in drug design. Comparisons include:

  • Ionic vs. Neutral Species: The target compound’s cationic isoquinolinium core contrasts with the zwitterionic quinolone impurities.
  • Bioactivity : Piperazine groups in antibiotics enhance bacterial target binding, while the target’s morpholine group may modulate solubility or pharmacokinetics .
Copper Complexes with Morpholine Derivatives ()

Mixed-ligand copper(II) complexes incorporating morpholine-like ligands (e.g., tetramethylethylenediamine) demonstrate how tertiary amines coordinate metals. The target compound’s 4-methylmorpholino group lacks metal-binding capability but may participate in hydrogen bonding or hydrophobic interactions .

Physicochemical Data Comparison

Compound Core Structure Key Substituents Solubility Melting Point Reference
Target Compound Isoquinolinium 2-(3-(4-methylmorpholino)propyl) High (dibromide) Not Reported
Indenoisoquinoline Derivative Indenoisoquinoline Morpholinopropyl Moderate Not Reported
Thienopyrimidine 3a Thienopyrimidine Morpholinyl, piperazine Low 95–97°C
Quinolone Impurity Quinolone Piperazin-1-yl Moderate Not Reported

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